![molecular formula C10H9ClF3N B1406103 1-[4-Chloro-3-(trifluoromethyl)phenyl]cyclopropan-1-amine CAS No. 1260778-44-6](/img/structure/B1406103.png)
1-[4-Chloro-3-(trifluoromethyl)phenyl]cyclopropan-1-amine
Descripción general
Descripción
“1-[4-Chloro-3-(trifluoromethyl)phenyl]cyclopropan-1-amine” is a chemical compound with the molecular formula C10H9ClF3N . It is used in various chemical reactions and has been the subject of several studies .
Physical And Chemical Properties Analysis
The specific physical and chemical properties of “this compound” are not detailed in the search results .Aplicaciones Científicas De Investigación
Antitumor Activity
1-[4-Chloro-3-(trifluoromethyl)phenyl]cyclopropan-1-amine has been studied for its potential in antitumor activity. A compound synthesized using this molecule demonstrated inhibitory capacity against cancer cell lines such as A549 and BGC-823 (Ji et al., 2018).
Mechanistic Probes in Chemical Reactions
The molecule has been used in understanding the mechanistic aspects of chemical reactions. For instance, its derivatives were utilized to study the reaction with nitrous acid, providing insights into the selective cleavage of the cyclopropyl group from the nitrogen atom (Loeppky & Elomari, 2000).
Synthesis of Cyclopropyl Amines
Research has shown the utility of this molecule in the efficient synthesis of cyclopropyl amines. This process demonstrates the advantage of using aluminum carbenoids for the preparation of these amines (Kadikova et al., 2015).
Development of Novel Pharmaceuticals
The molecule is integral in the synthesis of new pharmaceutical compounds. For instance, derivatives of this compound have been evaluated for their antibacterial and cytotoxic properties, showing potential in drug development (Noolvi et al., 2014).
Receptor Ligand Development
This molecule has been found to be a part of compounds that act as ligands for the σ receptor. These ligands display selectivity for receptor subtypes, indicating potential applications in neurological research and treatment (Schinor et al., 2020).
Synthesis of Cyclobutane Derivatives
Research also indicates its use in the synthesis of cyclobutane derivatives. These derivatives have potential applications in various fields, including pharmaceuticals (Skvorcova et al., 2017).
Mecanismo De Acción
Target of Action
The primary target of 1-[4-Chloro-3-(trifluoromethyl)phenyl]cyclopropan-1-amine is associated with pain relief . The compound seems to interact with the peripheral sensory trigeminal nerves, which are known to be pain-sensitive .
Mode of Action
The compound’s interaction with its targets results in a potent analgesic efficacy . It appears to depress peripheral and centrally mediated pain through opioid-independent systems . This suggests that the compound may interact with various receptors or ion channels involved in pain signaling.
Biochemical Pathways
Given its analgesic effects, it is likely that it influences pathways involved in pain perception and response .
Result of Action
The compound has been found to display potent analgesic efficacy, with an ultrashort to long duration of action . In the presence of naloxone, a medication used to block the effects of opioids, it displayed a pain-relieving effect . This suggests that the compound may have a significant impact on reducing pain signals.
Análisis Bioquímico
Biochemical Properties
1-[4-Chloro-3-(trifluoromethyl)phenyl]cyclopropan-1-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the phosphorylation of STAT3, a transcription factor involved in cell growth and apoptosis . The inhibition of STAT3 phosphorylation by this compound leads to the downregulation of downstream proteins such as cyclin D1 and survivin, which are crucial for cell cycle progression and survival .
Cellular Effects
The effects of this compound on various cell types and cellular processes have been extensively studied. In breast cancer cells, this compound demonstrates dose-dependent suppression of cell viability and induces potent apoptotic activity . The treatment with this compound results in the downregulation of phosphorylated STAT3 and its downstream proteins, leading to reduced cell proliferation and increased apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the inhibition of STAT3 phosphorylation . This compound binds to the SH2 domain of STAT3, preventing its activation and subsequent dimerization. The inhibition of STAT3 activity leads to the downregulation of target genes involved in cell survival and proliferation, such as cyclin D1 and survivin . Additionally, this compound induces apoptosis through SHP-1 dependent STAT3 inactivation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound demonstrates stability under standard laboratory conditions, with no significant degradation observed over a 48-hour period . Long-term studies have shown that continuous exposure to this compound leads to sustained inhibition of STAT3 activity and prolonged apoptotic effects in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits STAT3 phosphorylation and induces apoptosis without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . It is crucial to determine the optimal dosage to achieve therapeutic effects while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with enzymes and cofactors. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . These metabolites are further conjugated with glucuronic acid or sulfate, facilitating their excretion from the body . The metabolic pathways of this compound play a crucial role in determining its pharmacokinetic properties and overall efficacy.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound interacts with specific transporters and binding proteins, facilitating its uptake and accumulation in target cells . Additionally, this compound exhibits preferential localization in certain tissues, such as the liver and kidneys, where it exerts its pharmacological effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with STAT3 and other signaling molecules . The presence of specific targeting signals or post-translational modifications may direct this compound to specific compartments or organelles, influencing its biochemical properties and cellular effects .
Propiedades
IUPAC Name |
1-[4-chloro-3-(trifluoromethyl)phenyl]cyclopropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF3N/c11-8-2-1-6(9(15)3-4-9)5-7(8)10(12,13)14/h1-2,5H,3-4,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXEPVKCIFNZGCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC(=C(C=C2)Cl)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




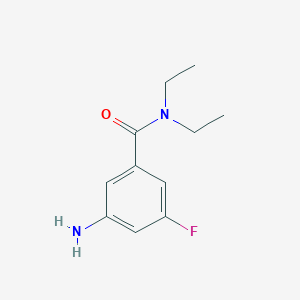




![[1-(4-Methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetic acid](/img/structure/B1406028.png)
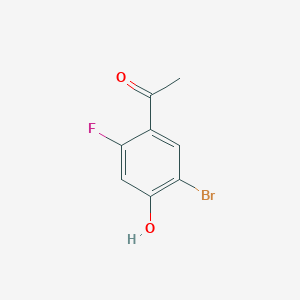
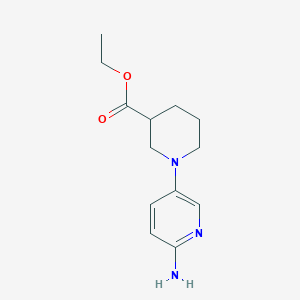
![4-[(1,3-Dimethyl-1H-pyrazol-5-yl)oxy]benzonitrile](/img/structure/B1406036.png)
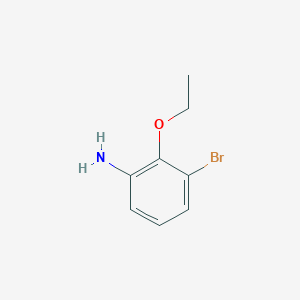
![1-[(2-Bromo-3-fluorophenyl)methyl]-4-methylpiperidine](/img/structure/B1406040.png)
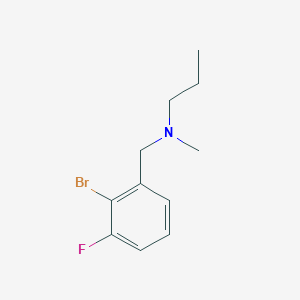
![3-Bromo-5-[(cyclobutylamino)methyl]aniline](/img/structure/B1406043.png)